sec-Butyl hexanoate
Description
Contextualization within Fatty Acid Ester Chemistry
Sec-Butyl hexanoate (B1226103) is classified as a fatty acid ester. Fatty acid esters are compounds formed from the reaction of a fatty acid with an alcohol. thegoodscentscompany.com In the case of sec-butyl hexanoate, the fatty acid is hexanoic acid, and the alcohol is sec-butanol (butan-2-ol). The general reaction, known as Fischer-Speier esterification, involves the heating of a carboxylic acid and an alcohol with a strong acid catalyst, resulting in the formation of the ester and water. masterorganicchemistry.comyoutube.com This reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the ester. libretexts.org
The structure of this compound, with its six-carbon chain from hexanoic acid and a branched four-carbon alcohol moiety, places it among the short- to medium-chain fatty acid esters. These esters are often volatile and possess distinct aromas, making them significant components of natural food flavors and synthetic flavor formulations. libretexts.orgresearchgate.net The branching in the alcohol portion of the molecule, a characteristic of this compound, influences its physical and sensory properties, distinguishing it from its straight-chain isomer, n-butyl hexanoate. thegoodscentscompany.comnih.gov
The physicochemical properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| IUPAC Name | butan-2-yl hexanoate | nih.gov |
| CAS Number | 820-00-8 | nih.gov |
| Molecular Formula | C₁₀H₂₀O₂ | nih.gov |
| Molecular Weight | 172.26 g/mol | nih.gov |
| Appearance | Colorless clear liquid (est.) | thegoodscentscompany.com |
| Boiling Point | 193.00 to 194.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |
| Specific Gravity | 0.86100 to 0.86700 @ 25.00 °C | thegoodscentscompany.com |
| Refractive Index | 1.40800 to 1.41400 @ 20.00 °C | thegoodscentscompany.com |
| Kovats Retention Index (Standard non-polar) | 1117 | nih.gov |
| Kovats Retention Index (Standard polar) | 1318 | nih.gov |
Scope of Academic Inquiry into Branched Esters
Academic research into branched esters like this compound is multifaceted, spanning organic synthesis, analytical chemistry, and biochemistry. The branching in the ester's structure can influence its volatility, odor profile, and susceptibility to enzymatic hydrolysis, making it a subject of interest in flavor chemistry. acs.orgnih.gov
The synthesis of branched esters is a key area of investigation. While traditional Fischer esterification using acid catalysts is a common method, research has also explored enzymatic synthesis using lipases. nih.govnih.gov Lipase-catalyzed esterification can offer higher selectivity and milder reaction conditions, which is advantageous for producing specific flavor compounds. nih.gov For instance, studies have investigated the kinetics of lipase-mediated synthesis of other butyl esters, such as butyl butyrate, which provides insights applicable to the synthesis of this compound. researchgate.net The use of different catalysts, such as mesoporous aluminosilicates, has also been explored for the esterification of sec-butanol with acetic acid, a reaction analogous to the formation of this compound. researchgate.net
Furthermore, research extends to the biological activities of branched-chain fatty acids and their derivatives. While direct research on the biological effects of this compound is limited, the broader class of branched-chain fatty acids has been shown to play roles in various biological processes. nih.gov
Historical Perspectives on Hexanoate Ester Research
The study of hexanoate esters is intrinsically linked to the historical development of flavor chemistry and the analysis of natural products. The precursor to all hexanoate esters, hexanoic acid (also known as caproic acid), was first isolated in the early 19th century. Its characteristic cheesy and fatty odor was a subject of early chemical investigations.
The industrial production of flavor and fragrance compounds began to flourish in the late 19th and early 20th centuries. thegoodscentscompany.com This period saw the development of synthetic methods to produce esters that mimicked the aromas of fruits and other natural sources. Early research focused on the isolation and identification of volatile compounds from natural sources, which laid the groundwork for the synthesis of these compounds.
The development of analytical techniques, particularly gas chromatography in the mid-20th century, revolutionized the study of volatile compounds like hexanoate esters. researchgate.net This allowed for the separation and identification of individual components in complex mixtures, leading to a deeper understanding of the chemical basis of flavors and fragrances. The subsequent coupling of gas chromatography with mass spectrometry (GC-MS) and olfactometry (GC-O) provided even more powerful tools for researchers. acs.org
The investigation into the enzymatic synthesis of esters, including hexanoates, gained momentum in the latter half of the 20th century as researchers sought more sustainable and selective methods for producing flavor compounds. nih.gov The use of lipases for the synthesis of various esters, including those of hexanoic acid, has been a significant area of academic and industrial research. The study of butyl hexanoate synthesis, for example, has been approached through reactive extraction methods using deep eutectic solvents as dual solvent-catalysts. bohrium.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
butan-2-yl hexanoate |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-8-10(11)12-9(3)5-2/h9H,4-8H2,1-3H3 |
InChI Key |
XVTUSVZMEFPBMT-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC(C)CC |
Canonical SMILES |
CCCCCC(=O)OC(C)CC |
Origin of Product |
United States |
Synthetic and Production Methodologies
Chemical Synthesis Approaches
Traditional chemical synthesis remains a primary method for producing esters like sec-butyl hexanoate (B1226103). These methods often involve esterification reactions catalyzed by various systems and the derivatization of precursor compounds.
The most direct route to sec-butyl hexanoate is the esterification of hexanoic acid with sec-butanol. This reaction is typically reversible and requires a catalyst to achieve practical conversion rates.
A novel and green approach to ester synthesis involves the use of Deep Eutectic Solvents (DESs) which can act as both the solvent and the catalyst. Research on the synthesis of the related compound, butyl hexanoate, has demonstrated the effectiveness of a halogen-free DES composed of 2-methylimidazole (B133640) (2-MIm) and p-toluenesulfonic acid (PTSA). This system operates as a dual solvent-catalyst in a reactive extraction process.
Key findings from these studies indicate that the molar ratio of the DES components is crucial, with an optimal ratio of 1:2 (2-MIm to PTSA) providing high conversion and favorable phase splitting for product separation. The reaction rate and conversion of hexanoic acid were found to be positively correlated with the amount of DES used and the reaction temperature. For instance, using 20 wt% DES, significant increases in reaction rate and conversion were observed compared to the uncatalyzed reaction.
Table 1: Effect of DES Dosage on Hexanoic Acid Conversion
| DES Dosage (wt%) | Reaction Rate | Conversion |
|---|---|---|
| 0 | Slow | Low |
| >0 | Increased | Increased |
This table illustrates the general trend observed where increasing the Deep Eutectic Solvent dosage enhances both the rate and final conversion in the synthesis of butyl hexanoate.
The classical method for producing esters is the Fischer-Speier esterification, which involves heating a carboxylic acid (hexanoic acid) and an alcohol (sec-butanol) in the presence of a strong acid catalyst. Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH).
The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, the alcohol is often used in large excess, or the water formed as a byproduct is removed during the reaction, for example, by using a Dean-Stark apparatus. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfer steps and the eventual elimination of a water molecule to yield the protonated ester. A final deprotonation step gives the neutral ester product.
An alternative to direct esterification involves the use of more reactive derivatives of hexanoic acid, such as acyl chlorides or acid anhydrides. This approach avoids the equilibrium limitations of Fischer esterification.
Hexanoyl chloride can be synthesized from hexanoic acid by reacting it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comprepchem.com The resulting hexanoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with sec-butanol. This reaction is typically rapid and irreversible, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrochloric acid (HCl) byproduct.
Similarly, hexanoic anhydride (B1165640) can be used. It reacts with sec-butanol to form one molecule of this compound and one molecule of hexanoic acid. While effective, this method is less atom-economical than using hexanoyl chloride as half of the anhydride is converted to the carboxylic acid.
Modern synthetic chemistry emphasizes efficiency through one-pot reactions, which reduce waste, save time, and simplify purification. For ester synthesis, innovative one-pot procedures are continuously being developed. One such strategy involves the simultaneous esterification and transesterification of feedstocks containing free fatty acids and triglycerides using solid bifunctional catalysts. For example, a mixed oxide of strontium and zirconium has been shown to possess both acidic and basic sites, enabling it to catalyze both reactions in a single pot for the production of fatty acid ethyl esters. rsc.org
Another innovative approach is the development of one-pot tandem reactions, such as a transesterification followed by a Dieckmann cyclization to produce complex molecules like tetronic acids from simple esters. organic-chemistry.org Furthermore, recent advances have shown the one-pot conversion of esters into acetals via catalytic hydrosilylation followed by quenching with an alcohol, a process that highlights the versatility of modern catalytic methods. digitellinc.com These types of innovative, multi-step, one-pot processes could potentially be adapted for the efficient synthesis of this compound and its derivatives.
Esterification Reactions and Catalytic Systems
Biocatalytic and Biotechnological Production Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. These methods utilize enzymes or whole-cell systems to produce esters under mild conditions.
Lipases are the most commonly used enzymes for the biocatalytic synthesis of esters like butyl hexanoate. These enzymes can catalyze esterification in various media, including solvent-free systems, which is environmentally advantageous. Immobilized lipases, such as Novozym® 435 (from Candida antarctica), are widely used due to their stability and reusability. The enzymatic synthesis of 2-ethylhexyl 2-methylhexanoate, a branched-chain ester, has been successfully demonstrated using Novozym® 435 in a solvent-free medium. nih.gov
Research on the synthesis of butyl hexanoate has shown high yields using enzymatic methods. For example, in a Pickering emulsion system, the enzymatic esterification of butanol with hexanoic acid reached a 67% yield within 30 minutes, significantly faster than in a simple biphasic system. nih.gov Another study using a recombinant lipase (B570770) from Geobacillus thermoleovorans demonstrated the synthesis of n-butyl caproate (butyl hexanoate) through condensation, alcoholysis, and acidolysis. chemsynthesis.com
Biotechnological production using engineered microorganisms is an emerging field for producing valuable chemicals. Strains of Escherichia coli have been engineered to produce medium-chain esters, such as butyl octanoate, from endogenous fatty acids. researchgate.net This was achieved by introducing an alcohol acyltransferase (AAT) enzyme and modifying the bacterium's fatty acid metabolism to increase the availability of the required acyl-CoA precursor. This whole-cell biocatalysis approach presents a promising and sustainable route that could be tailored for the production of this compound.
Compound Name Reference
| Common Name/Trade Name | IUPAC Name |
| This compound | butan-2-yl hexanoate |
| Hexanoic acid | Hexanoic acid |
| sec-Butanol | Butan-2-ol |
| 2-methylimidazole | 2-Methyl-1H-imidazole |
| p-toluenesulfonic acid | 4-Methylbenzenesulfonic acid |
| Sulfuric acid | Sulfuric acid |
| Tosic acid | 4-Methylbenzenesulfonic acid |
| Hexanoyl chloride | Hexanoyl chloride |
| Thionyl chloride | Thionyl dichloride |
| Oxalyl chloride | Ethanedioyl dichloride |
| Pyridine | Pyridine |
| Hydrochloric acid | Hydrochloric acid |
| Hexanoic anhydride | Hexanoic anhydride |
| Strontium oxide | Strontium oxide |
| Zirconium(IV) oxide | Zirconium(IV) oxide |
| Tetronic acid | Furan-2,4-dione |
| Butyl octanoate | Butyl octanoate |
| Escherichia coli | N/A (Organism) |
| Candida antarctica | N/A (Organism) |
| Geobacillus thermoleovorans | N/A (Organism) |
Enzymatic Esterification and Transesterification
Enzymatic synthesis represents a green chemistry approach to producing esters like this compound, offering high specificity and mild reaction conditions compared to traditional chemical synthesis.
Lipase-Catalyzed Synthesis
The enzymatic synthesis of this compound is achieved through the direct esterification of hexanoic acid with sec-butanol, a reaction frequently catalyzed by lipases. Lipases are highly efficient biocatalysts for ester synthesis in organic solvents, where they favor the formation of ester bonds over hydrolysis. nih.gov Among the most effective and widely used enzymes for this purpose is the immobilized lipase B from Candida antarctica (CALB), often commercialized under the name Novozym 435. nih.govnih.gov
The synthesis involves the condensation of the carboxylic acid and the alcohol, with the enzyme facilitating the reaction. nih.gov Studies on the synthesis of similar hexanoate esters using CALB have demonstrated high conversion yields, often exceeding 50% in a matter of hours and reaching yields of up to 80% upon reaction completion. nih.gov The reaction to form n-butyl hexanoate, a structural isomer, using Candida antarctica lipase B (CaLB) in a water-in-oil emulsion system has been shown to achieve a 67% yield in just 30 minutes. rsc.org Lipases can also be used in transesterification reactions, where an existing ester reacts with an alcohol to form a new ester, although direct esterification is more common for this specific synthesis. nih.gov The use of immobilized enzymes is particularly advantageous as it allows for easy separation from the product and reuse of the biocatalyst. mdpi.com
Optimization of Enzymatic Processes
To maximize the efficiency and yield of lipase-catalyzed synthesis of this compound, several process parameters must be carefully optimized. Key variables include reaction temperature, substrate molar ratio, and enzyme concentration. nih.govnih.gov
Temperature: The reaction rate generally increases with temperature up to an optimal point, beyond which the enzyme may begin to denature and lose activity. For many lipase-catalyzed esterifications, optimal temperatures are typically found in the range of 40–60°C. nih.govpnnl.gov
Substrate Molar Ratio: The ratio of alcohol to acid is a critical factor. While a stoichiometric ratio of 1:1 is required by the reaction equation, an excess of one of the substrates (usually the alcohol) is often used to shift the reaction equilibrium towards the product side and increase the final conversion. nih.govpnnl.gov However, a very high excess of the alcohol can sometimes lead to enzyme inhibition. nih.gov
Enzyme Loading: The amount of enzyme used directly influences the reaction rate. Increasing the enzyme concentration will increase the initial rate of reaction, but beyond a certain point, the cost-effectiveness diminishes, and mass transfer limitations may occur. nih.govnih.gov
Detailed kinetic studies on similar ester syntheses have revealed that the reaction often follows a Ping-Pong Bi-Bi mechanism. nih.govresearchgate.net In this model, the lipase first reacts with the acyl donor (hexanoic acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol (sec-butanol) to form the final ester product, this compound, and regenerate the free enzyme. This mechanism also accounts for inhibition by high concentrations of either the acid or the alcohol, which is a crucial consideration for process optimization. nih.govresearchgate.net
Table 1: Typical Optimized Conditions for Enzymatic Ester Synthesis This table presents a summary of optimized parameters found in research for the synthesis of similar short-chain esters, providing a reference for the synthesis of this compound.
| Ester Product | Enzyme | Optimal Temperature (°C) | Optimal Molar Ratio (Alcohol:Acid) | Enzyme Loading (% w/w) | Conversion/Yield | Source |
|---|---|---|---|---|---|---|
| Ethyl Hexanoate | Novozym 435 | 48.8 | 3.39:1 | 2.35% | 91% (predicted) | nih.gov |
| Butyl Butyrate | Immobilized Porcine Pancreatic Lipase | - | 1:1 (at 250 mM) | - | ~93% | researchgate.net |
| Butyl Acetate (B1210297) | Immobilized Rhizopus oryzae Lipase | 37 | 1:1 | 500 IU | 60% (solvent-free) | mdpi.com |
| Cetyl 2-Ethylhexanoate | Novozym 435 | 56.2 | 1:2.55 (Acid:Alcohol) | 25.1% | 89.8% | nih.gov |
Microbial Biotransformation and Fermentation Systems
Whole-cell biocatalysis offers an alternative to using isolated enzymes, where microorganisms capable of producing the desired compound are used directly in a fermentation or biotransformation process.
Lactic Acid Bacteria (LAB) Applications in Ester Production
Certain strains of Lactic Acid Bacteria (LAB) are known to possess esterase activity, enabling them to both hydrolyze and synthesize esters. nih.govresearchgate.net This capability is significant in the food industry, particularly for flavor development in fermented products like cheese and wine. researchgate.netmdpi.com Research has demonstrated that LAB can be utilized in biotransformation processes to produce a variety of flavor compounds. Specifically, studies have shown that Indonesian Lactic Acid Bacteria can transform n-butanol into several fruity-flavored esters, including butyl hexanoate. nih.gov This process relies on the intracellular esterase enzymes of the bacteria, which catalyze the esterification of an alcohol precursor with a carboxylic acid that may be supplied or endogenously produced. researchgate.net
Engineered Microorganisms for Ester Biosynthesis
Metabolic engineering provides powerful tools to construct microbial cell factories for the production of specific chemicals, including this compound. pnnl.gov The common strategy involves engineering a host microorganism, such as Escherichia coli, which is well-characterized and grows rapidly on simple substrates like glucose. nih.govpnnl.govnih.gov
The biosynthesis of this compound in an engineered microbe requires the introduction of a synthetic pathway. This typically involves:
An Alcohol Acyltransferase (AAT) Enzyme: An AAT gene, often sourced from plants like Actinidia chinensis (kiwifruit), is introduced into the host. nih.govresearchgate.net This enzyme catalyzes the final step, which is the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule to form the ester. nih.govresearchgate.net
Substrate Biosynthesis: The host's metabolism is engineered to produce the necessary precursors: sec-butanol and hexanoyl-CoA. While pathways for butanol production are well-established, engineering the production of specific medium-chain acyl-CoAs like hexanoyl-CoA requires modifications to the native fatty acid synthesis (FAS) pathway. nih.govnih.gov
In a notable study focused on producing butyl octanoate, engineered E. coli expressing an AAT enzyme and supplemented with butanol produced a mixture of esters. nih.gov Among these products was butyl hexanoate, demonstrating the feasibility of this biosynthetic route, even though it appeared as a side product due to the enzyme's substrate promiscuity. nih.gov
Hydroesterification Methodologies
Hydroesterification is a powerful reaction in modern organic synthesis that allows for the direct formation of esters from simple building blocks. nih.gov Transition-metal-catalyzed hydroesterification of alkenes, in particular, represents an atom-economical method for producing esters. rsc.orgresearchgate.net This reaction involves the simultaneous addition of a hydrogen atom and an alkoxycarbonyl group (–COOR) across a carbon-carbon double bond. rsc.org
The synthesis of this compound via this method would theoretically involve the reaction of an isomer of butene (e.g., 1-butene (B85601) or 2-butene) with carbon monoxide (CO) and hexanoic acid. However, the more commonly described process is the reaction of an alkene with CO and an alcohol. rsc.org The reaction is typically catalyzed by transition metal complexes, with palladium-based catalysts being particularly effective. nih.govresearchgate.net
A key challenge with this methodology is the handling of carbon monoxide, which is a toxic and flammable gas. rsc.org To circumvent this, recent research has focused on using "CO-surrogates"—molecules that can release CO in situ. These include formic acid and, more recently, carbon dioxide (CO2) in the presence of a reducing agent. rsc.orgresearchgate.net The reaction generally shows high regioselectivity, meaning it can preferentially produce either the linear or the branched ester product depending on the specific ligands and catalysts used. researchgate.netorganic-chemistry.org For the synthesis of this compound from 1-butene, this would correspond to the anti-Markovnikov addition product. While a highly efficient and elegant synthetic tool, hydroesterification requires specialized catalysts and conditions, placing it within the realm of advanced chemical synthesis. nih.gov
Table of Mentioned Compounds
| Compound Name | Formula | Role/Mention |
|---|---|---|
| This compound | C10H20O2 | Main subject of the article |
| Hexanoic acid | C6H12O2 | Substrate for synthesis |
| sec-Butanol | C4H10O | Substrate for synthesis |
| n-Butyl hexanoate | C10H20O2 | Isomer, example product |
| Ethyl hexanoate | C8H16O2 | Example ester for optimization |
| Butyl octanoate | C12H24O2 | Target product in engineered E. coli |
| Butyl butyrate | C8H16O2 | Example ester for optimization |
| Butyl acetate | C6H12O2 | Example ester for optimization |
| Vanillyl hexanoate | C15H22O4 | Example of a hexanoate ester |
| Hexanoyl-CoA | C27H46N7O17P3S | Intermediate in microbial synthesis |
| Butene | C4H8 | Substrate for hydroesterification |
| Carbon Monoxide | CO | Reagent in hydroesterification |
| Carbon Dioxide | CO2 | CO-surrogate in hydroesterification |
| Formic Acid | CH2O2 | CO-surrogate in hydroesterification |
| Candida antarctica lipase B | - | Enzyme catalyst |
| Alcohol Acyltransferase | - | Enzyme in microbial synthesis |
| Escherichia coli | - | Host microorganism for engineering |
Biosynthesis and Endogenous Formation Pathways
Natural Occurrence and Metabolic Significance in Biological Systems
Despite the widespread natural occurrence of its straight-chain isomer, n-butyl hexanoate (B1226103), available scientific literature indicates that sec-butyl hexanoate is not found in nature. thegoodscentscompany.com Its presence is generally attributed to synthetic production for use as a flavoring agent. thegoodscentscompany.com
Plant Metabolite Studies
A review of databases and scientific literature concerning plant metabolites shows no evidence of this compound as a naturally occurring compound in plants. thegoodscentscompany.com In contrast, its isomer, n-butyl hexanoate, is a well-documented volatile organic compound found in a variety of fruits and plants, contributing to their characteristic aroma. chemicalbook.comnih.govebi.ac.ukchemicalbook.com For example, n-butyl hexanoate has been identified in apples, peaches, bananas, and apricots. chemicalbook.comnih.govebi.ac.uk The precursor hexanoic acid is also a known plant metabolite. ebi.ac.ukatamanchemicals.com The absence of this compound in these analyses suggests that the necessary precursor, sec-butanol, is not typically produced or utilized for esterification in plant metabolic pathways.
Table 1: Reported Natural Occurrences of the Isomer n-Butyl Hexanoate (Note: this compound is not reported as naturally occurring)
| Plant/Fruit | Reference |
| Apple (fresh) | chemicalbook.comchemicalbook.com |
| Apple juice | chemicalbook.com |
| Apricot | chemicalbook.com |
| Banana | chemicalbook.com |
| Orange juice | chemicalbook.com |
| Peaches | chemicalbook.comnih.govchemicalbook.com |
| Angelica gigas | nih.gov |
| Bothriochloa bladhii | nih.gov |
| Crataegus mollis | ebi.ac.uk |
| Cerasus humilis | ebi.ac.uk |
Human Metabolome Investigations
Current metabolomic data does not list this compound as an endogenous human metabolite. thegoodscentscompany.com While the Human Metabolome Database (HMDB) contains an entry for n-butyl hexanoate, identifying it as a human metabolite found in feces, there is no corresponding entry for the sec-butyl isomer. nih.govebi.ac.uk The formation of hexanoate, the conjugate base of hexanoic acid, is a documented part of human metabolism. ebi.ac.uk However, the endogenous formation of sec-butanol is not a recognized metabolic pathway in humans, which precludes the natural biosynthesis of this compound.
Insect Chemical Ecology
In the field of insect chemical ecology, various esters serve as critical signaling molecules (semiochemicals). While the isomer n-butyl hexanoate has been identified as an insect attractant and a key volatile in host-plant recognition for species like the codling moth (Cydia pomonella), there are no such findings for this compound. ebi.ac.uknih.govpsu.edu Research on the chemical ecology of certain ants has identified compounds containing a sec-butyl group, such as 6-sec-butyl-2,5-dimethyltetrahydro-2H-pyran-2-one, but this is a structurally distinct molecule from this compound. myrmecologicalnews.org The current body of research suggests this compound does not play a role in insect chemical communication.
Enzymatic Mechanisms and Precursor Metabolism
The biosynthesis of an ester like this compound is a two-part process: the generation of the necessary alcohol and acyl-CoA precursors, followed by their enzymatic condensation.
Role of Alcohol Acetyltransferases (AATs)
The principal enzymes responsible for the formation of volatile esters in biological systems are alcohol acetyltransferases (AATs), also known as alcohol acyltransferases. uniprot.orgnih.gov These enzymes catalyze the transfer of an acyl group from an activated acyl-CoA molecule to an alcohol, forming an ester and releasing coenzyme A. uniprot.org
The reaction for this compound would be: Hexanoyl-CoA + sec-Butanol ⇌ this compound + CoA
AATs are known to be relatively promiscuous with regard to their alcohol substrate, capable of utilizing a variety of straight-chain and branched-chain alcohols. uniprot.org For instance, the Atf1p enzyme in Saccharomyces cerevisiae can produce a wide range of acetate (B1210297) esters from different alcohols. uniprot.orgnih.gov While direct studies demonstrating the synthesis of this compound by a specific AAT are not prominent, the established mechanism of these enzymes provides a clear biochemical basis for its potential formation, provided the precursors are available. vulcanchem.com The synthesis of other esters from hexanoyl-CoA, such as ethyl hexanoate, is a well-documented process catalyzed by AATs like Eht1p and Eeb1p in yeast. frontiersin.org
Table 2: Generalized Reaction for Ester Synthesis by AATs
| Enzyme Family | Acyl-CoA Substrate | Alcohol Substrate | Product |
| Alcohol Acyltransferases (AATs) | Hexanoyl-CoA | sec-Butanol | This compound |
Fatty Acid Oxidation Pathways (α- and β-oxidation)
The acyl precursor, hexanoyl-CoA, is an intermediate in fatty acid metabolism. foodb.ca It is primarily generated through the β-oxidation of fatty acids with carbon chains longer than six. β-oxidation is a cyclical catabolic process occurring in the mitochondria where a fatty acid molecule is broken down to produce acetyl-CoA. wikipedia.org
The process involves four key steps per cycle:
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.
Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the β-hydroxyl group to a keto group.
Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter. wikipedia.org
For a fatty acid like octanoic acid (C8), one cycle of β-oxidation would yield acetyl-CoA and hexanoyl-CoA. This hexanoyl-CoA can then be made available for biosynthetic reactions, such as esterification by AATs, before it undergoes further oxidation cycles. uomustansiriyah.edu.iq Additionally, hexanoyl-CoA can be formed during the de novo synthesis of fatty acids, where the fatty acid chain is elongated by two-carbon units at a time, with hexanoyl-ACP (an acyl carrier protein derivative) being an early intermediate after butyryl-ACP. libretexts.orgbasicmedicalkey.com
Biosynthetic Pathways in Specific Organisms and Matrices
The complete biosynthesis of this compound requires the coming together of precursors from different metabolic pools, a process well-documented in fruits and a target for production in microbial systems.
During the ripening of many climacteric fruits, such as apples, a complex array of volatile organic compounds (VOCs) is produced, contributing to their characteristic aroma. This compound is synthesized at the confluence of fatty acid and amino acid metabolism.
The production mechanism involves two separate precursor streams:
Hexanoyl-CoA supply : As detailed in section 3.2.3, the LOX pathway metabolizes linoleic acid to produce hexanoyl-CoA. mdpi.com
sec-Butanol supply : The branched-chain alcohol moiety, sec-butanol (2-butanol), is derived from the catabolism of the branched-chain amino acid (BCAA), L-isoleucine. nih.gov The concentration of isoleucine has been observed to increase significantly during apple ripening, correlating with the production of branched-chain esters. The pathway involves the conversion of isoleucine to its corresponding α-keto acid, which is then decarboxylated and reduced to form 2-butanol.
The final and decisive step in the formation of this compound is the enzymatic condensation of sec-butanol and hexanoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . nih.gov
AATs exhibit varying degrees of specificity for both their alcohol and acyl-CoA substrates, which is a key factor in determining the profile of esters produced by a particular fruit. frontiersin.orgnih.gov For instance, AATs from different fruits show different affinities for alcohols of varying chain lengths (straight vs. branched) and acyl-CoAs. frontiersin.org The ability of an apple AAT, for example, to efficiently utilize both sec-butanol and hexanoyl-CoA as substrates is essential for the synthesis of this compound. Supplying 'Golden Delicious' apples with hexanoic acid has been shown to enhance the synthesis of various hexanoate esters, demonstrating the activity of this pathway. ishs.org
Table 1: Key Enzymes and Substrates in the Biosynthesis of this compound in Fruit
| Precursor | Metabolic Pathway | Key Enzymes | Substrates | Product for Final Esterification |
| Hexanoate | Lipoxygenase (LOX) Pathway | Lipoxygenase, Hydroperoxide Lyase, Aldehyde Dehydrogenase, Acyl-CoA Synthetase | Linoleic Acid | Hexanoyl-CoA |
| sec-Butanol | Isoleucine Catabolism | Branched-chain aminotransferase (BCAT), α-keto acid decarboxylase, Alcohol Dehydrogenase (ADH) | L-Isoleucine | sec-Butanol |
| Final Ester | Esterification | Alcohol Acyltransferase (AAT) | Hexanoyl-CoA + sec-Butanol | This compound |
The production of flavor and fragrance compounds through microbial fermentation is an area of significant biotechnological interest. While the native production of this compound is not a common microbial trait, model organisms like Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered to produce a variety of esters, including branched-chain esters. researchgate.netnih.govresearchgate.net
The strategy for engineering a microbe to produce this compound involves the reconstruction of the necessary biosynthetic pathways to provide the two key precursors, sec-butanol and hexanoyl-CoA, and the introduction of an efficient ester-forming enzyme.
Engineered Pathways for Precursor Supply:
sec-Butanol Production : This is achieved by engineering the host's branched-chain amino acid synthesis or degradation pathways. Overexpression of key enzymes from the isoleucine pathway, such as ketol-acid reductoisomerase (ilvC) and dihydroxy-acid dehydratase (ilvD), along with keto-acid decarboxylases and alcohol dehydrogenases, can channel metabolic flux towards the production of branched-chain alcohols, including sec-butanol. researchgate.net
Hexanoyl-CoA Production : The C6 precursor can be synthesized via a heterologous reverse β-oxidation (rBOX) pathway, which essentially reverses the fatty acid degradation process to build up acyl-CoAs from acetyl-CoA. d-nb.info Alternatively, engineering the native fatty acid synthesis (FAS) machinery can be employed to favor the production of medium-chain fatty acids like hexanoic acid. d-nb.infonih.gov
Esterification Step: The final condensation is catalyzed by an exogenous enzyme with AAT activity. Enzymes with broad substrate specificity are often chosen. A widely used class of enzymes is wax ester synthases (WS), such as the WS/DGAT from Acinetobacter baylyi, which can efficiently esterify a wide range of alcohols and acyl-CoAs, including branched-chain alcohols and medium-chain acyl-CoAs. researchgate.netd-nb.info AATs from fruits, such as apple or strawberry, have also been expressed in microbes to produce specific esters. researchgate.net
Table 2: Research Findings on Microbial Ester Production Relevant to this compound
| Organism | Engineering Strategy | Target Product(s) | Key Findings & Relevance |
| Escherichia coli | Combination of branched-chain amino acid and fatty acid biosynthetic pathways with a wax ester synthase (WS/DGAT). researchgate.net | Fatty acid branched-chain esters (FABCEs) | Demonstrates the principle of combining pathways for branched alcohols (isobutanol, isoamylol) and fatty acyl-CoAs to produce branched esters. A similar strategy could be adapted for sec-butanol and hexanoyl-CoA. |
| Escherichia coli | Co-culture system where one strain produces branched-chain alcohols and another produces multi-methyl-branched fatty acids and the final ester. nih.gov | Multi-methyl-branched esters (MBEs) | A co-culture approach can reduce metabolic burden on a single strain, improving overall yield. This could be applied to separate sec-butanol and hexanoyl-CoA production. |
| Saccharomyces cerevisiae | Introduction of a hexanoyl-CoA synthesis pathway and various fruit AATs. researchgate.net | Ethyl hexanoate | Highlights the screening of different AATs to optimize the production of a specific hexanoate ester. The toxicity of hexanoic acid to the yeast host is a noted challenge. nih.gov |
| Neurospora sp. | Characterization of a native AAT. tandfonline.com | Various esters (e.g., ethyl hexanoate) | The native enzyme showed high activity with hexanoyl-CoA and various branched-chain alcohols (e.g., isobutyl and isoamyl alcohol), but not branched-chain acyl-CoAs. This demonstrates the existence of fungal AATs with suitable substrate profiles for this compound synthesis. |
Research Applications and Functional Roles
Flavor and Fragrance Science Applications
The primary documented application of sec-butyl hexanoate (B1226103) is as a synthetic flavoring substance. nih.gov Its branched-chain structure is expected to confer different sensory properties compared to its straight-chain counterpart, n-butyl hexanoate, potentially impacting volatility and aroma profile.
While sec-butyl hexanoate is permitted for use as a flavoring agent in various food products, detailed scientific studies characterizing its specific aroma contribution to different food systems are not extensively available. The European Food Safety Authority (EFSA) has documented typical and maximum use levels in a range of food categories, indicating its application in confectionery, bakery wares, and beverages, among others. thegoodscentscompany.com However, descriptive analyses of its flavor profile in these systems are not specified in the available research.
Below is a table detailing the usage levels for this compound in various food categories as reported in Flavouring Group Evaluation 07, Revision 1 (FGE.07Rev1) by EFSA. thegoodscentscompany.com
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
|---|---|---|
| Dairy products (excluding category 02.0 products) | 7.0 | 35.0 |
| Fats and oils, and fat emulsions (water-in-oil) | 5.0 | 25.0 |
| Edible ices, including sherbet and sorbet | 10.0 | 50.0 |
| Processed fruit | 7.0 | 35.0 |
| Confectionery | 10.0 | 50.0 |
| Cereals and cereal products | 5.0 | 25.0 |
| Bakery wares | 10.0 | 50.0 |
| Meat and meat products | 2.0 | 10.0 |
| Fish and fish products | 2.0 | 10.0 |
| Salts, spices, soups, sauces, salads, protein products, etc. | 5.0 | 25.0 |
| Foodstuffs for particular nutritional uses | 10.0 | 50.0 |
| Non-alcoholic beverages | 5.0 | 25.0 |
| Alcoholic beverages | 10.0 | 50.0 |
Chemical Ecology and Insect Communication Research
While many esters, including n-butyl hexanoate, play significant roles in insect communication, specific research detailing the function of this compound in this field is lacking.
No scientific studies have been identified that investigate or confirm this compound as an insect attractant or a component of an insect pheromone blend. In contrast, its linear isomer, n-butyl hexanoate, has been identified as a host plant volatile that can act as an attractant for various insect species, such as the codling moth (Cydia pomonella) and the apple maggot fly (Rhagoletis pomonella). chemicalbook.comnih.gov
There is no available research on the degradation of this compound by insect enzymes. Studies in this area have focused on other related volatile compounds. For instance, research on the oriental fruit moth (Grapholita molesta) has shown that its antennal glutathione (B108866) S-transferase enzyme can degrade the host plant volatile n-butyl hexanoate, a process important for clearing odorant signals. ebi.ac.uknih.govijbs.com However, similar investigations involving this compound have not been reported.
Industrial and Material Science Research
Specific research into the applications of this compound within industrial and material science is not documented in the available literature. As an ester, it possesses the general chemical properties that could make it a candidate for use as a solvent or an intermediate in chemical synthesis, but no specific studies or established applications in these areas have been found. vulcanchem.com
Synthetic Lubricant Component Investigations
Esters are a significant class of synthetic lubricants, valued for their performance over a wide range of temperatures and their chemical stability. wikipedia.org Monoesters like this compound are investigated for their potential as low-viscosity base oils or as additives to lubricant formulations. vulcanchem.combobistheoilguy.com
Research into branched-chain esters suggests they offer several advantages in lubrication. srce.hr The introduction of a branched group, such as the sec-butyl group in this compound, disrupts the regular packing of molecules. This structural feature is known to improve low-temperature properties, such as the pour point, which is critical for lubricants operating in cold environments. srce.hrtandfonline.com For this compound, the estimated melting point is significantly lower than its linear counterpart, which may enhance its performance in sub-zero conditions. vulcanchem.com
The branching in the alcohol fragment of an ester can lead to a desirable combination of a very good low-temperature performance, high viscosity index, and good oxidation stability. srce.hr While monoesters are typically low in viscosity, the inherent polarity of the ester group can help reduce volatility compared to a non-polar hydrocarbon of an equivalent molecular weight. bobistheoilguy.com This quality gives esters like this compound a potentially broader effective temperature range. bobistheoilguy.com
The structural properties of this compound compared to its linear isomer, n-butyl hexanoate, illustrate the influence of branching on key lubricant-related parameters. The branching in the sec-butyl group leads to weaker intermolecular London dispersion forces, resulting in a lower boiling point compared to the straight-chain isomer. vulcanchem.com
Table 1: Comparison of Physicochemical Properties of Butyl Hexanoate Isomers
| Property | This compound (Branched) | n-Butyl Hexanoate (Linear) |
| Molecular Formula | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol | 172.26 g/mol |
| Boiling Point | 195–205°C (est.) vulcanchem.com | 208°C nih.gov |
| Melting Point | -70°C (est.) vulcanchem.com | -68.4°C nih.gov |
| Density (@ 25°C) | 0.861–0.867 g/mL thegoodscentscompany.com | ~0.866 g/mL vulcanchem.com |
| Flash Point | ~71°C thegoodscentscompany.com | ~81°C vulcanchem.com |
Note: Some properties for this compound are estimated based on its structure and comparison with similar compounds.
Detailed research findings on the tribological performance of pure this compound are limited in publicly available literature. However, the general principles of ester lubricants suggest its utility. The polarity of the ester functional group allows it to adhere to metal surfaces, providing good boundary lubrication, which is crucial for reducing metal-to-metal contact and wear. machinerylubrication.com The balance between the hydrocarbon chain length and the ester group's polarity determines properties like viscosity and lubricity. srce.hr Further investigations would be required to quantify its performance characteristics, such as film strength, oxidative stability under high temperatures, and hydrolytic stability, to fully assess its viability as a synthetic lubricant component.
Solvent Applications in Organic Synthesis
Esters are classified as high-grade solvents suitable for a wide array of plastics, plasticizers, resins, and lacquers. wikipedia.org this compound, as a member of this class, possesses properties that make it a candidate for use as a non-polar organic solvent. vulcanchem.com Its liquid state at room temperature, relatively low viscosity, and moderate boiling point are advantageous for its use as a reaction medium. vulcanchem.comthegoodscentscompany.com
The solvent properties of an ester are largely dictated by its structure. This compound consists of a polar ester group and a significant non-polar alkyl chain (a total of 10 carbon atoms). This composition results in good solubility for other non-polar and weakly polar organic compounds, while being largely immiscible with highly polar solvents like water. solubilityofthings.com Its solvent capabilities are expected to be similar to other medium-chain alkyl esters.
A close structural analogue, sec-butyl acetate (B1210297), is commonly employed as a solvent in industrial applications, particularly for the production of nitrocellulose, vinyl resins, and other polymers. wikipedia.org This precedent suggests that this compound could also function effectively as a solvent for polymerization reactions or as a medium for carrying out reactions involving non-polar reagents.
In a laboratory setting for organic synthesis, the choice of solvent is critical. A solvent must dissolve the reactants, be stable under the reaction conditions, and have a suitable boiling point to control the reaction temperature. The Fischer esterification, a common method for synthesizing esters, for example, is a reversible reaction that can be driven to completion by removing the water byproduct, often with the help of a co-solvent that forms an azeotrope with water. wikipedia.orgvulcanchem.com While this compound is the product of such a reaction (between hexanoic acid and sec-butanol), its properties are representative of the types of esters used as solvents in other synthetic contexts. vulcanchem.com Due to its non-polar nature, it would be a suitable solvent for reactions involving non-polar substrates, such as certain substitution (e.g., S_N2) or elimination reactions where aprotic conditions are favored. masterorganicchemistry.com
Advanced Analytical Chemistry and Characterization Techniques
Chromatographic Methodologies
Chromatographic techniques are fundamental in separating sec-butyl hexanoate (B1226103) from complex matrices, enabling its accurate identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like sec-butyl hexanoate. nih.gov In this method, the volatile components of a sample are separated in a gas chromatograph and then detected by a mass spectrometer. The GC separates compounds based on their boiling points and interaction with the stationary phase of the column, while the MS fragments the eluted compounds into ions and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
For instance, in the analysis of volatile compounds in spirits, a GC-MS system equipped with a polar capillary column can be employed. windows.net The temperature program of the GC oven is crucial for effective separation. A typical program might start at a low temperature, hold for a period, and then ramp up to a higher temperature to elute all compounds of interest. nih.gov The mass spectrometer is typically operated in electron ionization (EI) mode, where high-energy electrons (e.g., 70 eV) bombard the molecules, causing fragmentation. windows.net The resulting mass spectrum of this compound would show characteristic fragment ions that aid in its identification.
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique frequently coupled with GC-MS for the analysis of volatile and semi-volatile compounds. conicet.gov.arresearchgate.net This method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. gcms.cz The volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. conicet.gov.ar After an appropriate extraction time, the fiber is retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. gcms.cz
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. nih.gov For the analysis of aroma compounds in complex matrices like alcoholic beverages, a Divinylbenzene (B73037)/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used due to its suitability for a broad range of volatile and semi-volatile compounds. nih.gov Optimization of extraction conditions, such as sample dilution, salt addition, extraction time, and temperature, is critical to maximize the recovery of target analytes. nih.gov For example, a study on Chinese liquor found that diluting the sample, adding NaCl, and extracting at 45°C for 45 minutes were optimal conditions. nih.gov
A variation of this technique is vacuum-assisted HS-SPME (Vac-HS-SPME), which involves reducing the pressure in the sample vial prior to extraction. This can enhance the extraction of semi-volatile compounds by facilitating their transfer into the headspace. chromatographyonline.com
Liquid-liquid extraction (LLE), also known as solvent extraction, is a classic and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orgresearchgate.net This technique is particularly useful for isolating organic compounds like this compound from aqueous samples. epa.gov The choice of the organic solvent is critical and depends on the polarity of the target analyte. scioninstruments.com
In a typical LLE procedure, the sample is mixed with an appropriate organic solvent in a separatory funnel. wikipedia.orgscioninstruments.com After vigorous shaking to facilitate the transfer of the analyte into the organic phase, the two layers are allowed to separate. The organic layer, now containing the analyte, is then collected for further analysis. The process can be performed as a single batch extraction or in a continuous, multi-stage manner. wikipedia.org For some applications, a continuous liquid-liquid extractor can be used for exhaustive extraction over an extended period. epa.gov
A study comparing extraction methods for volatile compounds in fermented grape must demonstrated that LLE, using a hexane/ethyl ether mixture, was effective for analyzing medium to high boiling point compounds, including various esters. ufba.br This highlights the complementary nature of LLE to other techniques like purge and trap for obtaining a comprehensive volatile profile. ufba.br
Advanced Spectroscopic and Structural Elucidation Methods
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, confirming its identity.
The identification of this compound through GC-MS is greatly facilitated by the use of mass spectral databases. These databases contain extensive libraries of mass spectra for a vast number of compounds, which can be compared against the experimentally obtained spectrum of an unknown compound. aip.org
Major and widely recognized databases include the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data. aip.org These libraries are considered the "gold standard" due to the high quality and reliability of their data, which often includes GC retention indices in addition to mass spectra. aip.org When an unknown compound is analyzed, its mass spectrum is searched against the database, and a list of potential matches with corresponding similarity scores is generated. A high similarity score, combined with a matching retention index, provides a high degree of confidence in the identification of the compound as this compound. The PubChem database also provides mass spectrometry data, including Kovats retention indices for this compound on both standard non-polar and polar columns. nih.gov
Table 1: Kovats Retention Index for this compound
| Stationary Phase | Kovats Index | Source |
|---|---|---|
| Standard non-polar | 1117 | NIST Mass Spectrometry Data Center nih.gov |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. dergipark.org.tr It works by measuring the absorption of infrared radiation by the sample at different wavelengths, which corresponds to the vibrational frequencies of the chemical bonds within the molecule. mdpi.com The resulting FT-IR spectrum serves as a unique "fingerprint" of the compound. mdpi.comnih.gov
For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its ester functional group and aliphatic hydrocarbon structure. Key vibrational modes would include:
C=O stretching: A strong absorption band typically in the region of 1750-1735 cm⁻¹ is characteristic of the carbonyl group in the ester.
C-O stretching: Bands corresponding to the stretching of the C-O single bonds of the ester group would be observed, typically in the 1300-1000 cm⁻¹ region.
C-H stretching: Absorption bands from the stretching of C-H bonds in the sec-butyl and hexanoyl alkyl chains would appear in the 3000-2850 cm⁻¹ region.
C-H bending: Vibrations from the bending of C-H bonds would be present in the 1470-1365 cm⁻¹ region.
The PubChem database contains FT-IR spectral data for butyl hexanoate, a related isomer, obtained using techniques such as Attenuated Total Reflectance (ATR), which can provide a reference for the expected spectral features of this compound. nih.gov ATR-FTIR is a common sampling technique where the sample is placed in direct contact with a high-refractive-index crystal, and the infrared beam is passed through it. mdpi.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Butyl hexanoate |
| Ethyl octanoate |
| Ethyl 2-methylpropanoate |
| Propyl acetate (B1210297) |
| Ethyl heptanoate (B1214049) |
| 2-Nonanone |
| Acetaldehyde |
| Ethyl acetate |
| Phenylethyl alcohol |
| Hexanoic acid |
| Octanoic acid |
| Ethyl hexanoate |
| Ethyl octanoate |
| Ethyl propionate |
| Propyl acetate |
| 2-Propanol |
| 2-Hexanone |
| Methylene chloride |
| Hexane |
| Ethyl ether |
| Nitrogen |
| Helium |
| Sodium chloride |
| Divinylbenzene |
| Carboxen |
Quantitative Analysis and Validation Strategies for this compound
The accurate quantification and confident identification of this compound in complex matrices necessitate sophisticated analytical methodologies. Advanced techniques in analytical chemistry provide the necessary selectivity and sensitivity for its characterization, employing robust validation strategies to ensure data reliability. These include internal standard quantification, comprehensive screening with high-resolution mass spectrometry, and predictive modeling of chromatographic behavior.
Internal Standard Quantification Methodologies
The internal standard (IS) method is a cornerstone of quantitative analysis in chromatography, designed to correct for variations in sample injection volume, and analyte loss during sample preparation and analysis. For the quantification of volatile esters like this compound, the selection of an appropriate internal standard is critical for accuracy. An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. It should also have a retention time that is close to, but does not overlap with, the analyte of interest or other matrix components.
In the analysis of flavor and fragrance compounds, including various esters, a common approach involves using a mixture of internal standards to cover a range of chemical classes and volatilities. For instance, in the analysis of volatile compounds in dry-cured ham, a comprehensive internal standard mix was prepared, which included esters like hexanoic acid, ethyl ester, and butanoic acid, butyl ester, alongside other chemical classes. nih.gov This strategy ensures that a suitable internal standard is available for each target analyte. When quantifying esters specifically, compounds such as n-amyl acetate have been utilized as the internal standard. windows.net
For this compound, a suitable internal standard would ideally be another ester with a similar chain length and volatility that is not expected to be in the sample. A deuterated version of the analyte (this compound-d_x_) would be the optimal choice, as its chemical and physical properties are nearly identical to the non-deuterated form, but it is easily distinguished by mass spectrometry. However, when a deuterated standard is unavailable, other esters are commonly employed. For example, in the analysis of wine volatiles, ethyl heptanoate was used as an internal standard for the quantification of a wide range of compounds, including various esters. unizar.es
The validation of an internal standard method involves several key parameters to ensure its reliability. This includes establishing linearity, determining the limits of detection (LOD) and quantification (LOQ), and assessing recovery. nih.gov Linearity is assessed by creating a calibration curve, plotting the ratio of the analyte peak area to the internal standard peak area against the concentration ratio. nih.gov A strong linear correlation, typically with a coefficient of determination (R²) greater than 0.99, indicates that the response is proportional to the concentration over a specified range.
Table 1: Potential Internal Standards for this compound Quantification
| Internal Standard | Chemical Class | Rationale for Use |
| Ethyl heptanoate | Ester | Similar chemical properties and volatility to this compound; used in wine volatile analysis. unizar.es |
| n-Amyl acetate | Ester | Used as an internal standard for the quantification of esters in Baijiu. windows.net |
| Butanoic acid, butyl ester | Ester | Included in an internal standard mix for broad volatile analysis in food matrices. nih.gov |
| Toluene-d8 | Aromatic hydrocarbon | A common, stable deuterated internal standard used for general GC-MS analysis. nih.gov |
| sec-Butanol | Alcohol | Used as an internal standard to minimize co-elution with oxygenates in fuel analysis. accustandard.com |
Non-Target and Suspect Screening (NTS/SS) with High-Resolution Mass Spectrometry (HRMS)
Beyond the quantification of known target compounds, there is a growing need to identify a broader range of chemicals in complex samples. Non-target screening (NTS) and suspect screening (SS) are powerful approaches that leverage high-resolution mass spectrometry (HRMS) to detect and tentatively identify compounds without the need for reference standards for every single component. acs.org NTS aims to identify completely unknown compounds, while SS focuses on a predefined list of suspected chemicals. au.dk
For a compound like this compound, these screening methods are particularly useful in flavor and fragrance analysis, environmental monitoring, and food authenticity studies, where its presence might be unexpected or part of a complex chemical profile. The workflow for NTS/SS typically involves gas chromatography (GC) or liquid chromatography (LC) for separation, followed by detection with an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. au.dk These instruments provide high-resolution mass data, enabling the determination of accurate mass and, consequently, the elemental composition of an unknown compound. acs.org
The identification process in NTS and SS relies on several key pieces of information:
Accurate Mass Measurement: HRMS provides a mass-to-charge ratio (m/z) with high precision, which is used to generate a list of possible elemental formulas.
Isotopic Pattern: The relative abundance of isotopes (e.g., ¹³C) in the mass spectrum helps to confirm the proposed elemental formula.
Fragmentation Spectra: In tandem mass spectrometry (MS/MS), precursor ions are fragmented, and the resulting pattern provides structural information that can be compared against spectral libraries. acs.org
Retention Time: The chromatographic retention time provides an additional layer of confidence and helps to distinguish between isomers, which have the same mass but different structures. au.dk
Recent advances have enabled the detection of thousands of chemical features from a single sample. nih.gov However, a significant challenge lies in processing this vast amount of data and prioritizing which features to investigate further. acs.org For a compound like this compound, a suspect screening approach would involve adding its exact mass to a database of potential compounds of interest. During analysis, if a feature is detected with a matching accurate mass and a plausible retention time, it is flagged for further investigation, which may include MS/MS analysis to confirm its structure.
Table 2: HRMS Parameters for NTS/SS of Volatile Organic Compounds
| Parameter | Typical Setting/Technique | Purpose |
| Instrumentation | GC coupled to TOF-MS or Orbitrap MS | Separation of volatile compounds and high-resolution mass analysis. au.dk |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. windows.netnih.gov |
| Mass Resolution | >10,000 | Allows for accurate mass measurements and formula determination. nih.gov |
| Acquisition Mode | Full Scan | Detects all ions within a specified mass range (e.g., m/z 35-500). nih.gov |
| Data Acquisition | Data-Dependent Acquisition (DDA) | Triggers MS/MS fragmentation for ions that exceed a certain intensity threshold. nih.gov |
Quantitative Structure-Property Relationship (QSPR) Analysis for Chromatographic Retention Indices
Quantitative Structure-Property Relationship (QSPR) models are theoretical tools used to predict the physicochemical properties and activities of chemical compounds based on their molecular structure. rsc.org In chromatography, these models, often referred to as Quantitative Structure-Retention Relationships (QSRR), establish a mathematical link between a compound's retention behavior (e.g., retention index) and its molecular descriptors. nih.gov This approach is valuable for tentatively identifying compounds when authentic standards are unavailable and for understanding the mechanisms governing chromatographic separation. rsc.orgconicet.gov.ar
For this compound, a QSPR model could predict its retention index (RI) on various GC columns. The RI is a standardized measure of retention that is less susceptible to variations in chromatographic conditions than the retention time alone. The development of a QSPR model involves several steps:
Data Set Compilation: A diverse set of compounds with experimentally determined retention indices is collected. For modeling the RI of esters, this set would include a wide range of aliphatic and aromatic esters, alcohols, ketones, and aldehydes. conicet.gov.ar
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors encode different aspects of the molecular structure, such as topology, geometry, and electronic properties. unimore.it
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a model that correlates a subset of the molecular descriptors with the experimental retention indices. nih.govtandfonline.com
Validation: The predictive power of the model is rigorously tested using both internal (e.g., cross-validation) and external validation (i.e., predicting the RI for a set of compounds not used in model development). conicet.gov.ar
Studies have successfully developed QSPR models for predicting the retention indices of flavor and fragrance compounds, including many esters, on common stationary phases like OV-101. conicet.gov.ar These models can achieve high levels of accuracy, with squared correlation coefficients (R²) often exceeding 0.99. conicet.gov.ar The descriptors found to be most influential in these models often relate to molecular size, shape, and polarity, which are the key factors determining retention in gas chromatography. By inputting the structure of this compound into a validated QSPR model, its retention index can be predicted, aiding in its identification in complex chromatograms.
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to calculate the electronic structure and properties of molecules. These calculations are fundamental to understanding the intrinsic characteristics of sec-butyl hexanoate (B1226103).
Molecular structure optimization, also known as geometry optimization, is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the minimum-energy conformation. acs.org This process is critical as the molecular structure dictates many of its chemical and physical properties.
The optimization process for sec-butyl hexanoate would typically begin with a molecular mechanics force field, such as the Universal Force Field (UFF), to rapidly find an approximate stable structure. acs.org Following this, more sophisticated and accurate methods are employed. Semi-empirical methods like PM3 can be used for further refinement. conicet.gov.ar For higher accuracy, Density Functional Theory (DFT) methods, such as the B3LYP hybrid functional combined with a basis set like 6-31G(d), are commonly used for organic compounds. acs.orgresearchgate.net These calculations adjust bond lengths, bond angles, and dihedral angles to locate the global energy minimum on the potential energy surface. The resulting optimized structure provides the most stable conformation of the this compound molecule.
Table 1: Computed Geometric and Physical Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₀O₂ | PubChem nih.gov |
| Molecular Weight | 172.26 g/mol | PubChem nih.gov |
| IUPAC Name | butan-2-yl hexanoate | PubChem nih.gov |
| XLogP3-AA | 3.4 | PubChem nih.gov |
| Polar Surface Area | 26.3 Ų | PubChem nih.gov |
This table is generated based on computational data from PubChem.
Reactivity analysis uses quantum chemical descriptors to predict how a molecule will behave in a chemical reaction. This analysis can be performed at both a global (molecule-wide) and local (atom-specific) level.
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The ability to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity (ω): A measure of the propensity to accept electrons. researchgate.netias.ac.in
Quantitative Structure-Activity Relationship (QSAR) models often use these descriptors to correlate a compound's structure with its biological activity or toxicity. researchgate.net For this compound, calculating these parameters would allow for predictions of its general reactivity compared to other esters.
Local Reactivity Descriptors identify the most reactive sites within a molecule. These are crucial for understanding regioselectivity in chemical reactions. Common local descriptors include:
Fukui Functions: These indicate the change in electron density at a specific atom when an electron is added or removed, identifying sites susceptible to nucleophilic, electrophilic, or radical attack. ias.ac.in
Atomic Charges: Calculated via methods like Natural Population Analysis (NPA), these charges reveal the distribution of electrons across the molecule, highlighting electropositive sites prone to nucleophilic attack and electronegative sites prone to electrophilic attack. ias.ac.in
For this compound, local analysis would likely identify the carbonyl carbon as a primary electrophilic site and the carbonyl oxygen as a primary nucleophilic site.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for explaining reactivity, selectivity, and reaction mechanisms. wikipedia.org The theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comresearchgate.net
The key principles of FMO theory as applied to this compound are:
HOMO-LUMO Interaction: The most significant stabilizing interaction occurs between the HOMO and LUMO of the reacting species. The smaller the energy gap between the HOMO of the nucleophile and the LUMO of the electrophile, the faster the reaction. thieme-connect.de
Predicting Reactivity: By analyzing the energies and symmetries of the HOMO and LUMO of this compound and a potential reactant, one can predict whether a reaction is favorable. numberanalytics.comimperial.ac.uk For example, in an esterification reaction, the HOMO of the alcohol would interact with the LUMO of the carboxylic acid. In the hydrolysis of this compound, the HOMO of water (the nucleophile) would interact with the LUMO of the ester (the electrophile), which would be localized on the carbonyl carbon.
Understanding Selectivity: The coefficients (sizes) of the atomic orbitals in the HOMO and LUMO can predict regioselectivity and stereoselectivity. thieme-connect.de
Table 2: Conceptual FMO Analysis for a Reaction
| Reactant | Molecular Orbital | Role | Interaction |
|---|---|---|---|
| This compound | LUMO | Electrophile | Accepts electrons from Nucleophile HOMO |
| Nucleophile (e.g., H₂O) | HOMO | Nucleophile | Donates electrons to Ester LUMO |
| This compound | HOMO | Nucleophile | Donates electrons to Electrophile LUMO |
This table illustrates the conceptual application of FMO theory.
Reaction Kinetics and Mechanism Modeling
Modeling reaction kinetics and mechanisms provides a quantitative understanding of reaction rates, pathways, and the influence of various conditions like temperature and concentration.
Developing a full mechanism is a complex task. It typically involves:
Defining Elementary Steps: This includes initiation reactions (bond-breaking to form radicals), propagation (reactions where radicals are consumed and regenerated), branching (reactions that increase the number of radicals), and termination (reactions that consume radicals). acs.org
Estimating Rate Constants: Rate constants for each elementary step are determined from experimental data, theoretical calculations (like Transition State Theory), or by analogy to similar, well-studied reactions. nrel.gov
A kinetic model for this compound would draw upon established mechanisms for smaller esters (e.g., methyl butanoate, ethyl hexanoate) and alkanes. researchgate.netijcce.ac.ir It would include pathways for H-atom abstraction from various sites on the alkyl chains, unimolecular decomposition, and reactions of the resulting radicals. Studies on related compounds, such as di-sec-butyl ether, are valuable as they provide kinetic data on the decomposition of the sec-butyl group, which forms key intermediates like sec-butanol. acs.orgnrel.gov
For reactions occurring in multiple phases, such as the synthesis of this compound via heterogeneously catalyzed esterification of hexanoic acid and sec-butanol, a pseudo-homogeneous kinetic model is often employed. This approach simplifies the complex multiphase system into a single kinetic expression, assuming the reaction rate is controlled by the concentrations of the reactants in the bulk liquid phase. researchgate.netmdpi.com
This model is particularly useful for designing and optimizing industrial reactors. dntb.gov.ua The esterification reaction is reversible:
Hexanoic Acid + sec-Butanol ⇌ this compound + Water
A typical pseudo-homogeneous rate equation based on activities, assuming the catalytic reaction is the rate-determining step, would take the form:
r = kf * (aAcid * aAlcohol - (aEster * aWater / Keq))
where:
r is the rate of reaction.
kf is the forward reaction rate constant.
a represents the activity of each species.
Keq is the equilibrium constant. researchgate.net
Kinetic studies on the synthesis of similar esters, such as isoamyl hexanoate and various butyl esters, have successfully used this model to determine key kinetic and thermodynamic parameters. researchgate.netresearchgate.net
Table 3: Representative Kinetic Parameters from Pseudo-homogeneous Modeling of Esterification
| Parameter | Description | Example Value Range | Source Context |
|---|---|---|---|
| Ea,forward (kJ/mol) | Activation Energy (Forward Reaction) | 40 - 65 | Based on similar ester syntheses researchgate.netcip.com.cn |
| Ea,reverse (kJ/mol) | Activation Energy (Reverse Reaction) | 45 - 55 | Based on similar ester syntheses cip.com.cn |
| ΔH (kJ/mol) | Enthalpy of Reaction | 5 - 15 | Indicates if reaction is endothermic or exothermic cip.com.cn |
This table presents typical ranges for kinetic parameters derived from studies on analogous esterification reactions.
Thermodynamic Modeling of this compound
The design and optimization of separation processes, such as liquid-liquid extraction, involving this compound rely heavily on accurate thermodynamic models. These models are essential for predicting phase behavior, calculating distribution coefficients, and determining the feasibility of a separation. Due to a notable gap in publicly available experimental thermodynamic data for this compound, this section will focus on the theoretical framework and predictive methodologies that are applied to understand its behavior in multiphase systems.
Liquid-Liquid Equilibrium (LLE) Modeling
Liquid-liquid equilibrium (LLE) is a state where two partially miscible liquid phases are in equilibrium with each other. For systems containing this compound, such as in its separation from an aqueous solution, understanding the LLE is crucial. The equilibrium is characterized by the distribution of each component between the two liquid phases.
LLE data is typically presented in ternary phase diagrams, which graphically represent the compositions of the two phases at equilibrium. The experimental determination of LLE involves mixing the components, allowing them to separate into two phases, and then analyzing the composition of each phase.
While specific experimental LLE data for systems with this compound are scarce in literature, the general approach to modeling its LLE would involve correlating experimental tie-line data. A tie-line connects the compositions of the two liquid phases that are in equilibrium. The collection of these tie-lines forms the binodal curve, which separates the single-phase region from the two-phase region on a ternary diagram.
Predictive models, such as the UNIFAC group contribution method, can be employed to estimate LLE data when experimental measurements are unavailable. researchgate.net UNIFAC (UNIQUAC Functional-group Activity Coefficients) estimates activity coefficients based on the functional groups present in the molecules, providing a valuable tool for preliminary process design. However, the accuracy of such predictions for systems involving complex esters like this compound would need to be validated against experimental data. For similar systems, like water-acetic acid-sec-butyl acetate (B1210297), the UNIFAC method has been used, though with varying degrees of success in accurately predicting the LLE data. researchgate.net
Illustrative Table of Experimental LLE Data Structure for a Hypothetical Water(1) + Solute(2) + this compound(3) System at a Given Temperature and Pressure
| Tie-Line No. | Water-Rich Phase (Mole Fraction) | This compound-Rich Phase (Mole Fraction) |
| x₁ | x₂ | |
| 1 | Data | Data |
| 2 | Data | Data |
| 3 | Data | Data |
This table illustrates the format of data that would be collected from LLE experiments. x and x' represent the mole fractions of the components in the two liquid phases at equilibrium.
NRTL and UNIQUAC Model Applications
To correlate experimental LLE data and to be used in process simulation software, activity coefficient models such as the Non-Random Two-Liquid (NRTL) and the Universal Quasi-Chemical (UNIQUAC) models are widely employed. acs.org These models are capable of accurately representing the phase behavior of highly non-ideal liquid mixtures.
NRTL Model: The NRTL model is a local composition model that accounts for the non-random arrangement of molecules in a mixture. pan.pl The model uses adjustable binary interaction parameters that are typically obtained by fitting the model equations to experimental equilibrium data. For a ternary system, three binary pairs need to be considered. The NRTL equation has proven to be a reliable model for correlating the LLE data of systems containing esters. researchgate.netacs.org
UNIQUAC Model: The UNIQUAC model is also a local composition model that describes the excess Gibbs energy of a mixture in terms of a combinatorial part, which accounts for differences in molecular size and shape, and a residual part, which accounts for intermolecular forces. pan.pl Similar to the NRTL model, it utilizes binary interaction parameters that are regressed from experimental data. The UNIQUAC model has been successfully applied to correlate the LLE of various ester-containing systems. researchgate.netacs.org
The application of these models to a system with this compound would involve:
Experimental determination of LLE tie-line data for the ternary system of interest (e.g., water + ethanol (B145695) + this compound).
Regression of the experimental data to obtain the binary interaction parameters for the NRTL and UNIQUAC models.
Validation of the models by comparing the calculated equilibrium compositions with the experimental data. The goodness of fit is often evaluated using the root-mean-square deviation (RMSD).
Studies on similar esters, such as sec-butyl acetate, have shown that both NRTL and UNIQUAC models can successfully correlate LLE data, with the NRTL model sometimes providing a slightly better fit. researchgate.net For the water-acetic acid-sec-butyl acetate system, both models were used to correlate the experimental data effectively. researchgate.net
Illustrative Table of NRTL and UNIQUAC Binary Interaction Parameters
| Binary System | Model | Parameter | Value |
| Water (i) - this compound (j) | NRTL | Δgij (J/mol) | Regressed Value |
| Δgji (J/mol) | Regressed Value | ||
| αij | Fixed Value (e.g., 0.2, 0.3) | ||
| Water (i) - this compound (j) | UNIQUAC | Δuij (J/mol) | Regressed Value |
| Δuji (J/mol) | Regressed Value |
This table illustrates the type of parameters that are determined when fitting the NRTL and UNIQUAC models to experimental LLE data. These parameters are specific to each binary pair in the mixture.
Environmental Occurrence and Biodegradation Studies
Environmental Presence and Distribution Research
Research into the natural occurrence of sec-butyl hexanoate (B1226103) indicates that it is not a compound typically found in nature. Unlike its straight-chain isomer, n-butyl hexanoate, which is a volatile component of many fruits like apples and peaches, sec-butyl hexanoate has not been identified as a naturally occurring compound in the environment. Its presence in the environment would therefore be attributable to anthropogenic sources, primarily as a flavoring agent in various food products.
As a volatile organic compound (VOC), if released into the atmosphere, this compound would be expected to exist predominantly in the vapor phase. Its distribution would be governed by atmospheric conditions and its inherent physical and chemical properties. However, specific research on the environmental monitoring and distribution of this compound is limited, likely due to its specialized use and the absence of significant industrial emissions.
Biotransformation and Degradation Mechanisms
The breakdown of this compound in biological systems is a critical aspect of its environmental fate. This process is primarily mediated by enzymatic and microbial activities.
The primary enzymatic pathway for the degradation of esters like this compound is hydrolysis, catalyzed by a class of enzymes known as esterases. These enzymes cleave the ester bond, resulting in the formation of an alcohol and a carboxylic acid. pearson.com In the case of this compound, enzymatic hydrolysis yields sec-butanol and hexanoic acid.
While specific studies on the enzymatic degradation of this compound are not abundant, research on structurally similar compounds provides insight into this process. For instance, studies on sec-butyl acetate (B1210297) have shown that it is readily hydrolyzed by non-specific esterases. ca.gov The rate of this hydrolysis can be influenced by steric factors, with branched-chain esters like sec-butyl acetate being hydrolyzed at a slightly slower rate than their straight-chain counterparts. ca.gov It is reasonable to extrapolate that this compound follows a similar degradation pattern.
The general mechanism for the acid-catalyzed hydrolysis of an ester is a reversible reaction with water. chemguide.co.uk However, in biological systems, the presence of specific enzymes greatly accelerates this process. Lipases and esterases, which are ubiquitous in nature, can efficiently catalyze the hydrolysis of a wide range of esters. thieme-connect.denih.gov
Table 1: Enzymatic Hydrolysis of this compound
| Substrate | Enzyme Class | Primary Products | Reaction Type |
|---|---|---|---|
| This compound | Esterase / Lipase (B570770) | sec-Butanol and Hexanoic Acid | Hydrolysis |
Following the initial enzymatic hydrolysis, the resulting products, sec-butanol and hexanoic acid, are further metabolized by microorganisms.
Hexanoic acid, a six-carbon fatty acid, can be degraded by a wide range of microorganisms through the β-oxidation pathway. This metabolic process involves the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production.
While specific microbial degradation studies on this compound are scarce, research on the biodegradation of branched-chain fatty acids and esters indicates that some microorganisms, such as certain strains of Pseudomonas, are capable of utilizing these compounds as a carbon source. researchgate.net The degradation of branched-chain esters is a topic of interest in the context of fermented foods, where microorganisms like Staphylococcus xylosus and Debaryomyces hansenii are involved in their formation and potential degradation. acs.org
Hydrolysis: The ester bond is cleaved by microbial esterases, releasing sec-butanol and hexanoic acid.
Metabolism of Products: The resulting alcohol and fatty acid are then independently metabolized by the microbial community.
Ecological Impact Research
The potential ecological impact of this compound is not well-documented with specific studies on this compound. However, by examining the properties of its constituent parts and structurally similar compounds, a general assessment can be made.
As a volatile organic compound, its release into the atmosphere could contribute to the formation of ground-level ozone and photochemical smog, although its contribution is likely to be minimal given its specific and limited use. longdom.orgwikipedia.org
In aquatic environments, the toxicity of short-chain fatty acids and their esters is a key consideration. Research on palm-based fatty acids has shown that C6 to C10 fatty acids can be moderately toxic to aquatic organisms. researchgate.net The toxicity of esters in aquatic environments is often related to their chain length and water solubility, with toxicity generally increasing with chain length up to a certain point, after which decreased water solubility limits bioavailability and thus toxicity. europa.eu
The biodegradation of sec-butanol can lead to a decrease in dissolved oxygen in aquatic environments, which can have indirect harmful effects. chemicalbook.com However, sec-butanol itself is not considered to be highly toxic to aquatic organisms at typical environmental concentrations and does not bioaccumulate. chemicalbook.com
Future Research Trajectories
Advancements in Sustainable Synthesis Technologies
The traditional synthesis of esters, such as the Fischer-Speier esterification, often involves harsh conditions and catalysts that pose environmental concerns. mdpi.comresearchgate.net Future research is increasingly focused on developing greener, more sustainable synthesis routes for sec-butyl hexanoate (B1226103) and related esters.
Key areas of advancement include:
Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification offers a highly selective and environmentally friendly alternative to chemical catalysts. researchgate.net Research is directed towards discovering and engineering robust enzymes that can operate efficiently under industrial conditions. vulcanchem.comnih.gov Immobilized enzymes, such as Candida antarctica lipase (B570770) B (Novozym 435), are being explored for solvent-free reaction media, enhancing sustainability by allowing for catalyst recovery and reuse. researchgate.netmdpi.compreprints.org
Novel Catalytic Systems: Development of innovative heterogeneous and homogeneous catalysts is a major focus. This includes solid acid catalysts, such as sulfonated biochar, and bimetallic oxide clusters that can facilitate esterification with high efficiency and selectivity. mdpi.comeurekalert.org These catalysts aim to reduce reaction times, lower energy consumption, and minimize waste production. mdpi.com Recent developments have highlighted catalytic systems that achieve excellent yields (>90%) in ester synthesis. mdpi.com
Process Intensification: Technologies like microwave-assisted synthesis and flow chemistry are being investigated to enhance reaction rates and improve process control. researchgate.netnumberanalytics.comnih.gov These methods can lead to higher yields in shorter times and allow for more efficient energy use compared to conventional batch reactors. researchgate.net
Greener Solvents and Reaction Conditions: The use of ionic liquids and supercritical fluids as reaction media is being explored to replace volatile and often toxic organic solvents like benzene (B151609) or toluene. mdpi.commdpi.com Additionally, research into catalytic systems that operate under milder temperatures and pressures contributes to a more sustainable process. mdpi.com
Table 1: Comparison of Sustainable Synthesis Technologies for Esters
| Technology | Description | Advantages | Future Research Focus |
|---|---|---|---|
| Biocatalysis (Enzymatic) | Uses lipases or other enzymes to catalyze esterification. | High selectivity, mild reaction conditions, biodegradable catalysts, reduced byproducts. researchgate.net | Engineering enzymes for higher stability and activity; optimizing immobilization techniques; use in solvent-free systems. vulcanchem.comnih.gov |
| Heterogeneous Catalysis | Employs solid acid catalysts (e.g., sulfonated resins, biochar) that are easily separated from the reaction mixture. mdpi.com | Catalyst reusability, reduced corrosion and waste, potential for continuous processes. mdpi.com | Developing highly active and stable catalysts from renewable sources; improving catalyst hydrophobicity to prevent deactivation by water. mdpi.com |
| Advanced Homogeneous Catalysis | Utilizes novel soluble catalysts, including bimetallic oxide clusters and systems leveraging hydrogen-bonding. mdpi.comeurekalert.org | High efficiency, mild reaction conditions, use of environmentally benign oxidants like molecular oxygen. eurekalert.org | Designing catalysts for stereoselective synthesis; understanding complex reaction mechanisms. mdpi.comvulcanchem.com |
| Process Intensification | Involves techniques like microwave irradiation, sonication, or flow chemistry to enhance reaction kinetics. researchgate.netnumberanalytics.com | Increased reaction speed, higher yields, better energy efficiency, improved process control and safety. researchgate.netnih.gov | Scaling up from laboratory to industrial production; integrating with continuous separation techniques like pervaporation. researchgate.net |
Elucidation of Novel Biosynthetic Pathways
While sec-butyl hexanoate itself is not commonly cited as a natural product, the study of biosynthetic pathways for structurally similar esters in plants and microorganisms provides a blueprint for future research. thegoodscentscompany.com Volatile esters are crucial for the aroma of many fruits and flowers, and understanding their formation is key to potential biotechnological production. longdom.orgpnas.org
Future research in this area will likely focus on:
Pathway Identification: The primary route for ester biosynthesis in plants involves the lipoxygenase (LOX) pathway, which breaks down fatty acids into precursor aldehydes and alcohols. nih.govmdpi.com The final step is catalyzed by alcohol acyltransferases (AATs), which condense an alcohol with an acyl-CoA. ashs.org Research will aim to identify the specific enzymes and genes responsible for producing the precursors to this compound (sec-butanol and hexanoyl-CoA) in various organisms.
Enzyme Characterization: Detailed characterization of AATs and other key enzymes is needed to understand their substrate specificity. Studies have shown that AATs have different affinities for various alcohols and acyl-CoAs, which determines the profile of esters produced by a particular fruit. mdpi.com Investigating AATs that can efficiently utilize branched-chain alcohols like sec-butanol is a critical next step.
Metabolic Engineering: Once the biosynthetic pathways are understood, metabolic engineering of microorganisms like Saccharomyces cerevisiae (yeast) could offer a sustainable route for producing this compound. vulcanchem.comnih.gov By introducing and optimizing the necessary enzymatic steps, yeast or bacteria could be engineered to convert simple sugars or other renewable feedstocks into the desired ester.
Regulatory Mechanisms: Research into how factors like fruit ripening, ethylene (B1197577) signaling, and environmental stress regulate the expression of genes in the ester biosynthetic pathway will provide deeper insights. pnas.orgashs.orgoup.com This knowledge is crucial for manipulating and optimizing biological production systems.
Table 2: Key Enzymes and Pathways in Ester Biosynthesis
| Pathway/Enzyme | Role | Precursors/Substrates | Products | Research Focus |
|---|---|---|---|---|
| Lipoxygenase (LOX) Pathway | Generates fatty acid-derived volatiles. | Linoleic and linolenic acids. | C6 aldehydes (e.g., hexanal) and alcohols. nih.govmdpi.com | Understanding the regulation of the pathway in different species and tissues. |
| β-Oxidation | Breaks down fatty acids. | Fatty acids (e.g., hexanoic acid). | Acetyl-CoA, Butanoyl-CoA. nih.govoup.com | Investigating its role in providing precursors for a wider range of esters. |
| Alcohol Dehydrogenase (ADH) | Reduces aldehydes to alcohols. | Aldehydes (e.g., hexanal). | Alcohols (e.g., hexanol). ashs.org | Characterizing ADH isozymes with different substrate specificities. |
| Alcohol Acyltransferase (AAT) | Catalyzes the final esterification step. | Alcohols and Acyl-CoAs. | Volatile esters. ashs.org | Identifying AATs with affinity for branched-chain alcohols like sec-butanol. |
Refined Analytical and Computational Approaches for Complex Matrices
Detecting and quantifying this compound, especially at trace levels within complex mixtures like food, beverages, or environmental samples, requires sophisticated analytical methods. Future research will focus on improving the sensitivity, speed, and comprehensiveness of these techniques.
Advanced Chromatography and Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is the standard for volatile compound analysis. frontiersin.orgfrontiersin.org Future developments will involve multidimensional GC (GCxGC) for enhanced separation of complex samples and high-resolution mass spectrometry (e.g., QTOF-MS) for more accurate identification of unknown compounds. nih.gov The development of specialized chromatography columns, such as those based on highly cross-linked styrene (B11656) divinylbenzene (B73037) polymers, offers improved retention and separation of esters. bsb-muenchen.de
Novel Sample Preparation: Techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are crucial for pre-concentrating volatile compounds from a sample before analysis. frontiersin.orgnih.gov Research will continue to develop new fiber coatings and sorptive materials with higher affinity and selectivity for esters, improving detection limits. frontiersin.org
Real-Time Monitoring: The electronic nose (E-nose), an array of gas sensors, presents a rapid, non-destructive tool for monitoring volatile profiles. frontiersin.orgfrontiersin.org Future work will focus on improving the selectivity and stability of the sensors and developing advanced pattern recognition algorithms to reliably identify specific compounds like this compound in real-time.
Computational Chemistry and Machine Learning: In silico tools are becoming indispensable for predicting the properties and behavior of flavor molecules. numberanalytics.comfda.gov Future research will leverage scientific machine learning (SciML) and deep generative models to design novel flavor molecules and predict their sensory characteristics without the need for synthesis. acs.org Diffusion models and graph-based embeddings are being developed to predict food-chemical interactions and ingredient pairings, offering a powerful tool for computational gastronomy. aclanthology.org
Table 3: Modern Analytical and Computational Techniques for Ester Analysis
| Technique | Principle | Application for this compound | Future Trajectory |
|---|---|---|---|
| GC-MS / GCxGC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based identification. frontiersin.org | Gold standard for qualitative and quantitative analysis in food and environmental samples. nih.gov | Increased use of high-resolution MS for unambiguous identification; improved data processing software. |
| Solid-Phase Microextraction (SPME) | Adsorbs and concentrates analytes from a sample onto a coated fiber for subsequent analysis. frontiersin.org | Pre-concentration from headspace or liquid samples, increasing sensitivity. | Development of novel, highly selective fiber coatings for specific classes of compounds like esters. |
| Electronic Nose (E-Nose) | An array of chemical sensors generates a "smellprint" of a sample's volatile profile. frontiersin.org | Rapid, non-destructive quality control and classification of products based on aroma. | Enhanced sensor selectivity and stability; advanced algorithms for specific compound identification. |
| Computational Modeling | Uses algorithms and machine learning to predict chemical properties, sensory profiles, and interactions. numberanalytics.comacs.org | Predicting aroma characteristics, potential neuroactivity, and flavor pairing compatibility. fda.govaclanthology.org | Integration of larger datasets and more complex algorithms (e.g., diffusion models) for higher predictive accuracy. aclanthology.org |
Interdisciplinary Research in Biological Systems and Environmental Science
The role of esters extends beyond flavor and fragrance into complex biological and environmental systems. Future interdisciplinary research will be crucial for understanding the full impact of this compound.
Chemical Ecology: Volatile esters are key signaling molecules in nature. longdom.orgsolubilityofthings.com They act as attractants for pollinators and seed dispersers and can also function as defense compounds against herbivores. longdom.orgpnas.org Future research could investigate whether this compound or its isomers play a specific role in plant-insect or plant-animal interactions, potentially conveying nuanced information about food quality or ripeness. dfg.de
Environmental Fate and Transport: Understanding how this compound behaves in the environment is critical. Like its structural isomer sec-butyl acetate (B1210297), it is expected to be volatile and primarily exist in the vapor phase in the atmosphere. taylorfrancis.com Research is needed to determine its atmospheric lifetime, degradation pathways (e.g., reaction with hydroxyl radicals), and potential for long-range transport. Its hydrolysis rate in water and soil, which is generally slow for esters, and its biodegradability will also be important areas of study. europa.eu
Human and Animal Metabolism: As a flavoring agent, understanding the metabolic fate of this compound is important. Esters are typically hydrolyzed by esterase enzymes in the body into their constituent alcohol (sec-butanol) and carboxylic acid (hexanoic acid), which are then further metabolized. europa.eu Computational models can be used as initial screening tools to predict potential central nervous system (CNS) activity or the ability of flavor compounds to cross the blood-brain barrier, helping to prioritize compounds for further toxicological research. fda.gov
Q & A
Basic: What are the standard methods for synthesizing sec-butyl hexanoate, and how can reaction efficiency be optimized?
Methodological Answer:
this compound is typically synthesized via esterification, combining sec-butanol with hexanoic acid under acid catalysis (e.g., sulfuric acid). Key parameters include:
- Molar ratio optimization : A 1:1.2 alcohol-to-acid ratio often improves yield by driving equilibrium .
- Temperature control : Reflux conditions (100–120°C) with a Dean-Stark trap to remove water enhance conversion .
- Catalyst selection : Alternatives like p-toluenesulfonic acid reduce side reactions compared to H₂SO₄ .
Characterization via FT-IR (C=O stretch ~1740 cm⁻¹) and ¹H NMR (ester methylene protons at δ 4.0–4.2 ppm) confirms product identity. Yield optimization should prioritize reproducibility and purity >95% .
Advanced: How can computational modeling predict the reactivity of this compound in novel solvent systems?
Methodological Answer:
Density Functional Theory (DFT) simulations can model solvation effects and transition states to predict reactivity. Steps include:
- Solvent parameterization : Use COSMO-RS to calculate activity coefficients and solubility .
- Transition state analysis : Identify energy barriers for ester hydrolysis or transesterification under varying conditions (e.g., pH, solvent polarity) .
- Validation : Compare computational results with experimental kinetic data (e.g., GC-MS monitoring of degradation rates). Discrepancies may arise from incomplete solvent models, requiring iterative refinement .
Basic: What spectroscopic techniques are most reliable for confirming the purity of this compound?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity by area-under-curve analysis; hexanoic acid residuals should be <1% .
- ¹³C NMR : Detect trace impurities (e.g., unreacted alcohol) via carbonyl carbon signals (δ 170–175 ppm) .
- Karl Fischer Titration : Measure water content (<0.05% w/w) to ensure anhydrous conditions for downstream applications .
Advanced: How can conflicting data in solvent compatibility studies of this compound be resolved?
Methodological Answer:
Contradictions in solvent stability data (e.g., decomposition in polar vs. non-polar solvents) require:
- Controlled replication : Standardize humidity, temperature, and light exposure across labs .
- High-Resolution LC-MS : Identify degradation byproducts (e.g., hexanoic acid or sec-butanol) to trace decomposition pathways .
- Meta-analysis : Compare datasets using statistical tools (ANOVA) to isolate variables (e.g., trace metal contaminants in solvents) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to limit inhalation exposure (OSHA PEL: 50 ppm) .
- PPE : Solvent-resistant gloves (e.g., nitrile) and eye protection mandatory; ACGHI recommends polyvinyl alcohol for splash protection .
- Storage : Inert gas-purged, amber glass containers at <25°C to prevent peroxide formation .
Advanced: How can isotopic labeling elucidate the metabolic pathways of this compound in biological systems?
Methodological Answer:
- ¹³C-labeled esters : Synthesize this compound with ¹³C at the carbonyl group to track hydrolysis via LC-MS metabolomics .
- In vivo studies : Administer labeled compound to model organisms; quantify metabolites (e.g., hexanoic acid) in plasma/tissue extracts .
- Data interpretation : Use kinetic isotope effects (KIE) to distinguish enzymatic vs. non-enzymatic degradation .
Basic: What are the best practices for documenting synthetic procedures to ensure reproducibility?
Methodological Answer:
- Detailed logs : Record exact reagent grades, stirring rates, and ambient humidity .
- Supplementary files : Provide raw NMR/GC-MS spectra in supporting information with baseline corrections annotated .
- Error reporting : Disclose failed attempts (e.g., catalyst poisoning) to guide troubleshooting .
Advanced: How do steric effects in this compound influence its catalytic hydrogenation kinetics?
Methodological Answer:
- Kinetic studies : Use pressurized batch reactors with Pd/C or Raney Ni catalysts; monitor H₂ uptake via mass flow meters .
- Steric parameterization : Calculate Tolman cone angles for sec-butyl vs. linear isomers to correlate with rate constants .
- Computational docking : Simulate substrate-catalyst interactions to identify steric hindrance hotspots .
Basic: How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point)?
Methodological Answer:
- Source validation : Cross-check data against NIST Standard Reference Data or peer-reviewed databases .
- Experimental replication : Measure properties using calibrated equipment (e.g., differential scanning calorimetry for melting points) .
- Contextual analysis : Note impurities or measurement techniques (e.g., dynamic vs. static boiling point methods) in conflicting reports .
Advanced: What strategies identify understudied applications of this compound in green chemistry?
Methodological Answer:
- Literature mining : Use NLP tools (e.g., VOSviewer) to map keyword co-occurrence (e.g., "biodegradable solvents" vs. "industrial uses") .
- Lifecycle assessment (LCA) : Compare the environmental footprint of this compound with petrochemical solvents .
- Collaborative gaps analysis : Partner with industrial labs to test novel applications (e.g., CO₂ capture agents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
